molecular formula C19H24N2O6S2 B5576412 N,N'-bis(3-hydroxypropyl)-9H-fluorene-2,7-disulfonamide

N,N'-bis(3-hydroxypropyl)-9H-fluorene-2,7-disulfonamide

Cat. No.: B5576412
M. Wt: 440.5 g/mol
InChI Key: QCWVYDXEYQXJNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-bis(3-hydroxypropyl)-9H-fluorene-2,7-disulfonamide, also known as BHPF, is a fluorescent molecule that has gained significant attention in scientific research due to its unique properties. BHPF is a water-soluble and highly photostable molecule that emits blue fluorescence when excited by light.

Scientific Research Applications

Fuel Cell Applications

A significant area of application for fluorenyl-based sulfonated polymers is in fuel cells, specifically as materials for proton exchange membranes (PEMs). These membranes are crucial for fuel cell operation, as they allow protons to pass through while blocking electrons, facilitating the electrochemical reaction that generates electricity. The sulfonated poly(arylene ether sulfone)s block copolymers, containing fluorenyl groups, exhibit proton conductivities comparable to or higher than that of perfluorinated ionomer membranes like Nafion. Their synthesis involves sulfonation processes that introduce sulfonic acid groups, enhancing their water uptake and proton conductivity, crucial for efficient fuel cell operation (Bae, Miyatake, & Watanabe, 2009).

Polymer Electrolytes for Fuel Cells

Another application is the development of sulfonated polyimides from 9,9-bis(4-aminophenyl)fluorene-2,7-disulfonic acid for use as polymer electrolytes in fuel cells. These materials demonstrate high proton conductivities under various humidity conditions, making them competitive alternatives to traditional Nafion membranes. The synthesis of these polyimides involves direct sulfonation, which introduces sulfonic acid groups essential for proton transport (Guo et al., 2002).

Advanced Materials for Membrane Technology

Fluorene-based sulfonated poly(ether sulfone) copolymers have also been developed for advanced membrane technologies, showcasing high proton conductivity and low methanol permeability. These materials are synthesized through a series of polymerization and sulfonation reactions, resulting in membranes with excellent properties for polymer electrolyte membrane fuel cells (PEMFCs) and direct methanol fuel cells (DMFCs). The presence of fluorenyl groups and sulfonated side chains contributes to their enhanced performance (Wang et al., 2011).

Enhancing Proton Exchange Membrane Properties

Research has also been conducted on novel sulfonated co-poly(ether imide)s containing fluorenyl and hydroxyl groups, aiming to enhance proton exchange membrane properties for microbial fuel cell applications. These membranes exhibit superior performance, including high thermal, mechanical, and hydrolytic stability, alongside impressive proton conductivity and microbial fuel cell performance. The introduction of fluorenyl groups alongside sulfonation significantly contributes to these improved characteristics (Kumar et al., 2018).

Properties

IUPAC Name

2-N,7-N-bis(3-hydroxypropyl)-9H-fluorene-2,7-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O6S2/c22-9-1-7-20-28(24,25)16-3-5-18-14(12-16)11-15-13-17(4-6-19(15)18)29(26,27)21-8-2-10-23/h3-6,12-13,20-23H,1-2,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWVYDXEYQXJNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)S(=O)(=O)NCCCO)C3=C1C=C(C=C3)S(=O)(=O)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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